Butylcyclopentane
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane derivatives, closely related to Butylcyclopentane, involves innovative methodologies for creating complex molecular structures. One notable method includes the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes via difluorocarbene insertion into bicyclo[1.1.0]butanes, highlighting advancements in synthesizing ortho/meta-substituted analogues through challenging synthesis routes (Ma et al., 2019).
Molecular Structure Analysis
Investigations into the molecular structure and conformations of compounds similar to Butylcyclopentane, such as 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, have been conducted using gas electron diffraction and quantum chemical methods. These studies reveal the existence of twist conformations and provide insights into the conformational preferences and structural dynamics of saturated five-membered-ring compounds (Oberhammer et al., 2004).
Chemical Reactions and Properties
The reactivity of bicyclo[1.1.1]pentane derivatives, akin to Butylcyclopentane, showcases their potential in synthetic chemistry. For example, the formation of a 1-bicyclo[1.1.1]pentyl anion via the fluoride-induced desilylation of 1-tert-butyl-3-(trimethylsilyl)bicyclo[1.1.1]pentane demonstrates the unique chemical reactions these compounds can undergo, paving the way for novel synthesis pathways and the exploration of their chemical properties (Reed et al., 2002).
Physical Properties Analysis
The synthesis and characterization of sterically congested cycloalkenes provide valuable data on the physical properties of such compounds, contributing to a deeper understanding of the influence of molecular structure on physical behavior. These insights are crucial for designing molecules with desired physical properties for specific applications (Ishii et al., 2000).
Chemical Properties Analysis
Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane highlight the development of radical multicomponent carboamination, enabling the direct synthesis of valuable derivatives. This underscores the versatility and utility of bicyclo[1.1.1]pentane scaffolds in medicinal chemistry and drug discovery, offering insights into the chemical properties and functionalization strategies of compounds like Butylcyclopentane (Kanazawa & Uchiyama, 2018).
Scientific Research Applications
Synthesizing Bicyclic Compounds : Butylcyclopentane is used for synthesizing bicyclo[2.2.1]heptanones and bicyclo[3.2.1]octanols, as shown in the research by Haynes and Katsifis (1989) in the "Australian Journal of Chemistry" (Haynes & Katsifis, 1989).
C-H Bond Functionalization Studies : The compound is utilized for studying C-H bond functionalization of cycloalkanes, as explored by Martin et al. (2021) in "The Journal of Organic Chemistry" (Martin et al., 2021).
Pharmacological Applications : It has been identified that butylcyclopentane-based compounds can inhibit myopia development, enhance learning and memory, and potentially improve vision, according to a study by Chebib et al. (2008) in the "Journal of Pharmacology and Experimental Therapeutics" (Chebib et al., 2008).
Olefin Oligomerization : Butylcyclopentane is used in olefin oligomerization via metallacycles for dimerization, trimerization, tetramerization, and beyond, as described by McGuinness (2011) in "Chemical Reviews" (McGuinness, 2011).
Drug Discovery : Tert-butyl isosteres, closely related to butylcyclopentane, are used in drug discovery for modifying properties like lipophilicity and metabolic stability in bioactive compounds, as indicated in a study by Westphal et al. (2015) in "ChemMedChem" (Westphal et al., 2015).
Analysis of Beverages : The compound is employed for determining butyltin, cyclohexyltin, and phenyltin compounds in beers and wines, based on research by Forsyth et al. (1992) in "Food Additives and Contaminants" (Forsyth et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
butylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGHKONXGGSVDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174351 | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylcyclopentane | |
CAS RN |
2040-95-1 | |
Record name | Butylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylcyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLCYCLOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6J1J5JP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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